4-Methoxynaphthalen-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxynaphthalen-2-amine hydrochloride is a chemical compound with the CAS Number: 1864073-43-7 . It has a molecular weight of 223.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H13NO.ClH/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12;/h2-7H,8,13H2,1H3;1H
. This code provides a specific textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 223.7 .Scientific Research Applications
Catalytic Applications in Pharmaceutical Synthesis
4-Methoxynaphthalen-2-amine hydrochloride plays a role in the synthesis of pharmaceutical compounds through catalytic reactions. A notable example is its involvement in the production of 2-methoxynaphthalene, an important intermediate in the manufacture of naproxen, a non-steroidal anti-inflammatory drug. The catalytic methylation of 2-naphthol using dimethyl carbonate, a greener alternative to traditional methylation agents, has been studied with the aim of improving selectivity and efficiency. Supported catalysts based on calcined-hydrotalcite have shown promising results in terms of conversion rates and selectivity towards 2-methoxynaphthalene, highlighting the potential of this compound in green chemistry applications (Yadav & Salunke, 2013).
Corrosion Inhibition for Steel
Another application of derivatives of this compound is in the field of corrosion inhibition. Specifically, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been tested as a corrosion inhibitor for mild steel in hydrochloric acid medium. This compound demonstrates high inhibition efficiency, suggesting its utility in protecting steel structures against acidic corrosion. The effectiveness of such inhibitors is attributed to their ability to adsorb onto the steel surface, forming a protective layer that significantly reduces the rate of corrosion (Bentiss et al., 2009).
Fluorescent Dye Synthesis
This compound derivatives also find use in the synthesis of fluorescent dyes. An efficient one-pot synthesis method has been developed for fluorescent hydroxyl naphthalene-1,4-dione derivatives, employing a three-component reaction that includes this compound. These compounds exhibit strong fluorescence in solution, making them potential candidates for use in a variety of applications, including biological imaging and molecular probes (Dabiri, Noroozi Tisseh, & Bazgir, 2011).
Anticancer Activity
Further research into derivatives of this compound has revealed their potential in anticancer therapies. A series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were synthesized and evaluated for their anticancer activities. These compounds showed promising antiproliferative activity against cancer cell lines, with some derivatives exhibiting significant inhibition of tubulin polymerization, a crucial process in cell division. This suggests their potential use as chemotherapeutic agents (Liu, Wang, Peng, & Li, 2020).
Properties
IUPAC Name |
4-methoxynaphthalen-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11;/h2-7H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSJQDMNXZPICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138116-14-8 |
Source
|
Record name | 4-methoxynaphthalen-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.